N-[2-(Benzyloxy)phenyl]pivalamide
Description
N-[2-(Benzyloxy)phenyl]pivalamide is a pivalamide derivative characterized by a benzyloxy-substituted phenyl group attached to the pivaloyl (tert-butyl carbonyl) moiety. The compound’s synthesis typically involves the reaction of 2-(benzyloxy)aniline with pivaloyl chloride under anhydrous conditions, followed by purification via column chromatography . Structural confirmation is achieved through spectroscopic methods such as $ ^1 \text{H} $ NMR, $ ^{13} \text{C} \text{NMR} $, and high-resolution mass spectrometry (HRMS).
Properties
IUPAC Name |
2,2-dimethyl-N-(2-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)17(20)19-15-11-7-8-12-16(15)21-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDCUWKGMMJLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)phenyl]pivalamide typically involves the reaction of 2-(benzyloxy)aniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(benzyloxy)aniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)phenyl]pivalamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-(Benzyloxy)phenyl]pivalamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)phenyl]pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pivalamide moiety can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-Benzyl-N-isopropylpivalamide ()
- Structure : Contains a benzyl group and an isopropyl group attached to the pivalamide nitrogen.
- Key Differences : The isopropyl substituent introduces greater steric hindrance compared to the benzyloxy phenyl group in the target compound. This may reduce solubility in polar solvents but enhance resistance to enzymatic degradation.
- Applications : Often used as a reference standard in analytical chemistry due to its stability .
Triazinone-Pivalamide Derivatives ()
Compounds such as N-[2-(5-Oxo-3-(2-(phenylcarbamothioyl)hydrazino)-2,5-dihydro-1,2,4-triazin-6-yl)phenyl]pivalamide (6) and N-[2-(4-Amino-8-oxo-1,8-dihydro-2H-[1,2,4]triazino[4,3-b][1,2,4]triazin-7-yl)phenyl]pivalamide (9) exhibit notable antimicrobial activity.
- Structural Comparison: The triazinone core introduces hydrogen-bonding capabilities, enhancing interactions with bacterial targets (e.g., enzymes or DNA).
- Activity : These derivatives inhibit both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values ranging from 8–64 µg/mL .
Biological Activity
N-[2-(Benzyloxy)phenyl]pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenyl derivatives with pivaloyl chloride in the presence of a base. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm its structural integrity and purity.
Antiplasmodial Activity
Recent studies have evaluated the antiplasmodial activity of various derivatives related to this compound. For instance, a related compound demonstrated significant activity against Plasmodium falciparum, with an effective concentration (EC50) as low as 1.46 µM. The structure-activity relationship indicated that modifications at the para position of the aromatic ring could enhance activity, particularly when strong electron-withdrawing groups were introduced .
MAO-B Inhibition
Another significant area of research has focused on the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. A derivative with a similar benzyloxy structure exhibited potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating that compounds with this structural motif may serve as effective neuroprotective agents . The inhibitory mechanism was found to be competitive and reversible, suggesting potential for therapeutic applications in treating Parkinson's disease.
Structure-Activity Relationships (SAR)
The SAR studies reveal critical insights into how modifications to the benzyloxy and pivalamide moieties influence biological activity:
| Modification | Effect on Activity | Remarks |
|---|---|---|
| Electron-withdrawing groups (e.g., nitro) | Decrease in antiplasmodial activity | Strongly affects binding affinity |
| Para substitution | Generally enhances antiplasmodial potency | Optimal positioning for increased efficacy |
| Hydroxyl groups | Improve antioxidant properties | Beneficial for neuroprotective effects |
These findings suggest that careful structural modifications can lead to enhanced biological activities.
Case Studies
- Antiplasmodial Evaluation : A study synthesized various derivatives based on the benzyloxy structure and tested their efficacy against P. falciparum. Compounds were screened for cytotoxicity against HepG2 cells, revealing a promising safety profile alongside potent antimalarial effects .
- Neuroprotective Properties : The MAO-B inhibitory activity was assessed in vitro using kynuramine as a substrate. The most active compound showed greater potency than established inhibitors like rasagiline, indicating its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
